molecular formula C17H17ClO3 B8612997 Ethyl 5-{[(3-chlorophenyl)methyl]oxy}-2-methylbenzoate

Ethyl 5-{[(3-chlorophenyl)methyl]oxy}-2-methylbenzoate

Cat. No. B8612997
M. Wt: 304.8 g/mol
InChI Key: QBDZIZKSOXZCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(3-chlorophenyl)methyl]oxy}-2-methylbenzoate is a useful research compound. Its molecular formula is C17H17ClO3 and its molecular weight is 304.8 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate

InChI

InChI=1S/C17H17ClO3/c1-3-20-17(19)16-10-15(8-7-12(16)2)21-11-13-5-4-6-14(18)9-13/h4-10H,3,11H2,1-2H3

InChI Key

QBDZIZKSOXZCBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl 5-hydroxy-2-methylbenzoate (39.06 g, 217 mmol), 3-chlorobenzyl bromide (31.3 ml, 238 mmol) and potassium carbonate (44.9 g, 325 mmol) in N,N-dimethylformamide (1000 ml) was stirred at room temperature for 18 hours. The reaction was then filtered, diluted with ethyl acetate (2 L), washed with water (2 L then 3×1 L) and brine (1 L), filtered through a hydrophobic frit and concentrated to give the title compound as a dark yellow oil (68.61 g) which was used without further purification. MS (ES+) [C17H1735ClO3+H]+ 305. 1H-NMR (400 MHz, d6-DMSO) δ 1.31 (3H, t, J 7.2), 2.42 (3H, s), 4.28 (2H, q, J 7.2), 5.14 (2H, 2), 7.13-7.16 (1H, m), 7.19-7.23 (1H, m), 7.33-7.45 (4H, m), 7.54-7.55 (1H, m).
Quantity
39.06 g
Type
reactant
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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